3-Amino-4-methoxybenzonitrile
Overview
Description
3-Amino-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H8N2O . It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybenzonitrile typically involves the following steps:
Nitration: The starting material, 4-methoxybenzonitrile, undergoes nitration to form 4-methoxy-3-nitrobenzonitrile.
Reduction: The nitro group in 4-methoxy-3-nitrobenzonitrile is then reduced to an amino group, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation for the reduction step, which provides a high yield and is cost-effective. The reaction conditions typically include the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-nitro-4-methoxybenzonitrile.
Reduction: Formation of 3-amino-4-methoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
4-Amino-3-methoxybenzonitrile: Similar structure but with the positions of the amino and methoxy groups reversed.
3-Amino-4-chlorobenzonitrile: Similar structure with a chlorine atom instead of a methoxy group.
3-Amino-4-hydroxybenzonitrile: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 3-Amino-4-methoxybenzonitrile is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various compounds with specific biological or chemical properties.
Properties
IUPAC Name |
3-amino-4-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYBZGKWHOVSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625723 | |
Record name | 3-Amino-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-25-1 | |
Record name | 3-Amino-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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